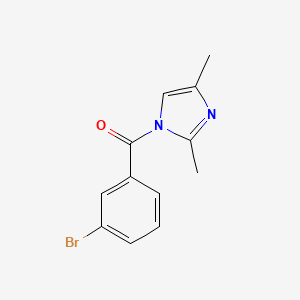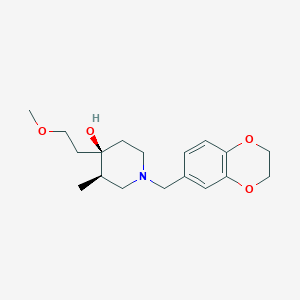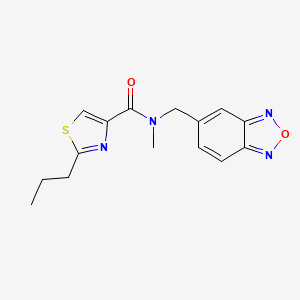
1-(3-bromobenzoyl)-2,4-dimethyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-bromobenzoyl)-2,4-dimethyl-1H-imidazole, also known as BMDI, is a chemical compound that has been the subject of scientific research due to its potential use in the field of medicinal chemistry. BMDI belongs to the imidazole class of compounds and is known to possess a variety of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
1-(3-bromobenzoyl)-2,4-dimethyl-1H-imidazole has been the subject of scientific research due to its potential use in the field of medicinal chemistry. It has been shown to possess antitumor activity, and studies have been conducted to investigate its potential as a chemotherapeutic agent. Additionally, 1-(3-bromobenzoyl)-2,4-dimethyl-1H-imidazole has been studied for its potential use as an anti-inflammatory agent, as well as for its potential to inhibit the growth of bacteria and fungi.
Mecanismo De Acción
The exact mechanism of action of 1-(3-bromobenzoyl)-2,4-dimethyl-1H-imidazole is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in various biological processes. Studies have shown that 1-(3-bromobenzoyl)-2,4-dimethyl-1H-imidazole can inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. Additionally, 1-(3-bromobenzoyl)-2,4-dimethyl-1H-imidazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
1-(3-bromobenzoyl)-2,4-dimethyl-1H-imidazole has been shown to possess a variety of biochemical and physiological effects. Studies have shown that 1-(3-bromobenzoyl)-2,4-dimethyl-1H-imidazole can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1-(3-bromobenzoyl)-2,4-dimethyl-1H-imidazole has been shown to inhibit the growth of bacteria and fungi, suggesting that it may have potential as an antimicrobial agent. Furthermore, 1-(3-bromobenzoyl)-2,4-dimethyl-1H-imidazole has been shown to possess anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-bromobenzoyl)-2,4-dimethyl-1H-imidazole in lab experiments is its relatively simple synthesis method. Additionally, 1-(3-bromobenzoyl)-2,4-dimethyl-1H-imidazole has been shown to possess a variety of biochemical and physiological effects, making it a versatile compound for use in various types of experiments. However, one limitation of using 1-(3-bromobenzoyl)-2,4-dimethyl-1H-imidazole is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on 1-(3-bromobenzoyl)-2,4-dimethyl-1H-imidazole. One area of interest is investigating its potential as a chemotherapeutic agent. Studies have shown that 1-(3-bromobenzoyl)-2,4-dimethyl-1H-imidazole can induce apoptosis in cancer cells, and further research could explore its potential as a treatment for various types of cancer. Additionally, further studies could investigate its potential as an antimicrobial agent, as well as its anti-inflammatory properties. Finally, research could be conducted to better understand its mechanism of action, which could lead to the development of more effective treatments based on 1-(3-bromobenzoyl)-2,4-dimethyl-1H-imidazole.
Métodos De Síntesis
1-(3-bromobenzoyl)-2,4-dimethyl-1H-imidazole can be synthesized by reacting 3-bromobenzoyl chloride with 2,4-dimethylimidazole in the presence of a base such as triethylamine. The reaction proceeds through an acylation reaction, where the 3-bromobenzoyl chloride reacts with the nitrogen atom of the imidazole ring to form 1-(3-bromobenzoyl)-2,4-dimethyl-1H-imidazole.
Propiedades
IUPAC Name |
(3-bromophenyl)-(2,4-dimethylimidazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O/c1-8-7-15(9(2)14-8)12(16)10-4-3-5-11(13)6-10/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GROGNLLOXGGDRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=N1)C)C(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methoxy-1-[3-(2-methyl-1H-imidazol-1-yl)propyl]pyridin-2(1H)-one](/img/structure/B5667197.png)
![7-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-3,5-dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5667202.png)
![2-(methylthio)-3-({3-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5667209.png)

![5-[3-methyl-1-(1-methylpiperidin-4-yl)-1H-1,2,4-triazol-5-yl]-N-phenylpyrimidin-2-amine](/img/structure/B5667215.png)
![1-[2-(1H-pyrrol-1-yl)ethyl]-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperazine](/img/structure/B5667222.png)
![3-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-butenamide](/img/structure/B5667224.png)
![2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-one](/img/structure/B5667234.png)
![N-[2-(methylthio)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5667238.png)


![3-({2-[1-(phenoxyacetyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5667251.png)
![2-(3-methoxyphenyl)-5-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5667272.png)